Product packaging for 1-Methylenespiro[4.4]nonane(Cat. No.:CAS No. 19144-06-0)

1-Methylenespiro[4.4]nonane

Cat. No.: B102357
CAS No.: 19144-06-0
M. Wt: 136.23 g/mol
InChI Key: RXAJSOPMIMROMM-UHFFFAOYSA-N
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Description

1-Methylenespiro[4.4]nonane (CAS Registry Number: 19144-06-0) is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . Its structure features a spiro[4.4]nonane core, a bicyclic system consisting of two fused rings connected through a single carbon atom, with an exocyclic methylene group (-CH2) attached at one of the bridgeheads . This spirocyclic architecture and the presence of the methylene group make it a valuable synthetic intermediate and building block in organic chemistry and materials science research for exploring complex three-dimensional structures . The IUPAC Standard InChI Key is RXAJSOPMIMROMM-UHFFFAOYSA-N . Researchers can utilize this compound in various applications, including the development of novel heterocyclic spiro compounds, which are of interest for their potential biological activity and as frameworks for drug discovery . It may also serve as a precursor for generating other spirocyclic systems or for studying polymerization and material properties. Calculated physical properties include a boiling point of 458.56 K (185.41 °C) and a Gibbs energy of formation (ΔfG°) of 173.82 kJ/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B102357 1-Methylenespiro[4.4]nonane CAS No. 19144-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19144-06-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-methylidenespiro[4.4]nonane

InChI

InChI=1S/C10H16/c1-9-5-4-8-10(9)6-2-3-7-10/h1-8H2

InChI Key

RXAJSOPMIMROMM-UHFFFAOYSA-N

SMILES

C=C1CCCC12CCCC2

Canonical SMILES

C=C1CCCC12CCCC2

Synonyms

1-Methylenespiro[4.4]nonane

Origin of Product

United States

Synthetic Methodologies for 1 Methylenespiro 4.4 Nonane and Analogs

General Strategies for Spirocarbocycle Synthesis

The creation of the spiro center, a quaternary carbon atom shared by two rings, requires precise control over reaction pathways. Chemists have devised several robust methods to access these intricate structures, often leveraging readily available starting materials and powerful synthetic transformations.

Approaches Utilizing Ketones and Diketones as Starting Materials

Ketones and diketones serve as versatile precursors in the synthesis of spirocarbocycles due to the reactivity of their carbonyl groups and the acidity of their α-hydrogens. The presence of two α-hydrogens in certain diketones provides a strategic advantage for the design of spiro compounds. tandfonline.com The acidic nature of these protons allows for the formation of carbanions, which can act as nucleophiles in subsequent intramolecular or intermolecular reactions to forge the spirocyclic core. tandfonline.combohrium.com

One common strategy involves a sequence of reactions, such as Michael additions followed by aldol (B89426) condensations. cdnsciencepub.com For instance, the reaction of β-diketones with aldehydes can lead to the formation of spiroheterocycles, demonstrating the utility of this dual functionality. tandfonline.com Similarly, the Norrish-Yang photocyclization of trans-decalin-based 1,2-diketones has been employed to diastereoselectively synthesize spirocarbocycles bearing an all-carbon quaternary stereocenter. nih.govacs.org This photochemical approach highlights the diverse activation methods available for ketone-based precursors.

Furthermore, the synthesis of spiro[4.4]nonane-1,6-diols has been achieved through the catalytic and stoichiometric hydrogenation of spiro[4.4]nonane-1,6-dione, showcasing the direct conversion of a diketone to a spirocyclic diol. ntu.edu.tw The choice of catalyst, reagent, and solvent significantly influences the stereoselectivity of the resulting diols. ntu.edu.tw These examples underscore the central role of ketones and diketones as foundational building blocks in the diverse landscape of spirocycle synthesis. researchgate.net

Application of Diene-Magnesium Reagents in Spiro Compound Formation

Diene-magnesium reagents, particularly those derived from conjugated dienes, have emerged as powerful tools for the one-step synthesis of spiro compounds. unl.edu These reagents, often referred to as (2-butene-1,4-diyl)magnesium complexes, are readily prepared from 1,3-dienes and highly reactive magnesium. google.com Their utility lies in their ability to react with various electrophiles to construct carbocyclic systems. google.com

A significant application of these reagents is the synthesis of spiro γ-lactones. google.comd-nb.info This transformation is achieved by treating the diene-magnesium complex with a ketone or aldehyde at low temperatures, followed by the addition of carbon dioxide. researchgate.net This one-pot process offers an efficient route to complex spirocyclic lactones. google.com The versatility of this method allows for the synthesis of various carbocycles, including those with functional groups that can be further elaborated. google.com The reaction conditions, such as temperature and the nature of the electrophile, can be tuned to control the regioselectivity of the addition, leading to either fused bicyclic systems or unsaturated ketones. google.com

Targeted Synthesis of 1-Methylenespiro[4.4]nonane and Related Methylenecycloalkanes

The synthesis of specific methylenecycloalkanes, such as this compound, often requires more specialized methods that can control the formation of the exocyclic double bond. Organometallic catalysis has proven particularly effective in this regard.

Catalytic Cyclization of α,ω-Diolefins with Organoscandium Compounds

Organoscandium compounds, specifically scandocene hydride derivatives, have been identified as highly effective catalysts for the cyclization of α,ω-diolefins to form methylenecycloalkanes. caltech.edu This methodology provides a direct route to compounds like methylenecyclopentane (B75326) and, notably, the spiro hydrocarbon 2-methylenespiro[4.4]nonane. caltech.edu The catalytic process is capable of constructing five- to nine-membered rings. caltech.edu

Reaction Mechanisms Involving Scandocene Hydride Derivatives

The catalytic cycle is initiated by the addition of the scandocene hydride (Sc-H) across one of the terminal double bonds of the α,ω-diolefin. This is followed by an intramolecular insertion of the second olefin into the newly formed scandium-carbon bond, creating a cycloalkylmethylscandium intermediate. datapdf.com A crucial step in the formation of the exocyclic methylene (B1212753) group is β-hydrogen elimination. caltech.edu However, for the formation of certain cyclic products, β-alkyl elimination can also play a key role, allowing for reversible branching and isomerization processes. datapdf.comacs.org The stability and reactivity of the scandocene catalyst can be modulated by the substituents on the cyclopentadienyl (B1206354) ligands, with bridged systems like Me2Si(η5-C5Me4)2Sc(H)(PMe3) demonstrating catalytic activity. caltech.edu

Precursors for 2-Methylenespiro[4.4]nonane Formation

The synthesis of 2-methylenespiro[4.4]nonane via this catalytic cyclization utilizes a specific α,ω-diolefin as the precursor. caltech.edu While the exact precursor for this compound is not explicitly detailed in the provided context, the formation of 2-methylenespiro[4.4]nonane through this method suggests that a suitably substituted diolefin is required to generate the spirocyclic framework upon cyclization. caltech.edu The general principle involves the scandocene hydride catalyzed intramolecular cyclization of a non-conjugated diene to yield the corresponding methylenespiroalkane.

Specific Reactions Yielding this compound Derivatives

Formation as an Intermediate in Tandem Nazarov Cyclization-Rearrangement

A significant approach to spiro[4.4]nonane derivatives involves a tandem Nazarov cyclization/semipinacol rearrangement sequence. pku.edu.cnnih.gov This powerful organocatalytic asymmetric reaction has been developed for "unactivated" substrates, yielding chiral spiro[4.4]nonane-1,6-diones in high yields (up to 96%) and excellent enantiomeric excess (up to 97%). pku.edu.cnnih.gov The reaction is initiated by designing a suitable cyclobutanol (B46151) connected to the α-position of the cyclization precursor. pku.edu.cn The subsequent oxyallyl intermediate, formed during the Nazarov cyclization, triggers a semipinacol rearrangement to generate the desired spiro[4.4]nonane-1,6-dione. pku.edu.cn

Density functional theory (DFT) calculations have provided insights into the reaction mechanism, stereochemistry, and the effect of substituents. pku.edu.cn The process begins with the formation of a hydrogen-bonded complex between the substrate and the catalyst. pku.edu.cn Protonation of the substrate by the catalyst leads to a pentadienyl cation, which then undergoes a 4π-conrotatory electrocyclization. pku.edu.cn This Nazarov cyclization step is determined to be the rate-determining step and is irreversible, setting the stereochemistry at the C1 position. pku.edu.cnnih.gov

A notable example involves the FeCl3-induced tandem Nazarov cyclization–rearrangement of 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one. This reaction proceeds through 7-methyl-1-methylenespiro[4.4]nonan-2-one as a key intermediate to ultimately furnish 6-methylbicyclo[4.3.0]non-8-en-7-one. rsc.orgrsc.orgresearchgate.net

Approaches Involving Iron(III)-Induced Cyclizations

Iron(III) chloride has proven to be an effective reagent for inducing tandem Nazarov cyclization-rearrangement reactions that produce spiro[4.4]nonane intermediates. rsc.orgrsc.orgresearchgate.net Specifically, the reaction of 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one with FeCl3 leads to the formation of 7-methyl-1-methylenespiro[4.4]nonan-2-one. rsc.orgrsc.org This intermediate subsequently rearranges to yield the bicyclo[4.3.0]nonane ring system. rsc.orgrsc.org This methodology highlights the utility of iron(III) in constructing complex carbocyclic frameworks from relatively simple starting materials. rsc.orgrsc.orgresearchgate.net

Spiroannulation Techniques for Spiro[4.4]nonane Systems

Lewis Acid Catalyzed Spiroannulation of Ketals

Lewis acid-catalyzed spiroannulation of ketals represents a versatile and widely employed strategy for the synthesis of spiro[4.4]nonane systems. researchgate.netcdnsciencepub.com This method typically involves the reaction of a ketal with a suitable C4-synthon in the presence of a Lewis acid. cdnsciencepub.com

A key reagent in this spiroannulation approach is 1,2-bis((trimethylsilyl)oxy)cyclobutene. researchgate.netcdnsciencepub.com The reaction of a ketal with 1,2-bis((trimethylsilyl)oxy)cyclobutene, catalyzed by a Lewis acid such as boron trifluoride etherate, initially forms a cyclobutanone (B123998) derivative. cdnsciencepub.com This intermediate can then be rearranged to the corresponding 2,2-disubstituted cyclopentane-1,3-dione. cdnsciencepub.com An improved one-pot procedure allows for the direct formation of the cyclopentanedione derivative from the acetal (B89532) in high yields. cdnsciencepub.com

This methodology has been successfully applied in the synthesis of various complex molecules. For instance, the ketal derived from 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone undergoes Lewis acid-catalyzed spiroannulation with 1,2-bis((trimethylsilyl)oxy)cyclobutene to afford 7-(1,1-dimethyl-2-oxopropyl)spiro[4.4]nonane-1,4-dione. cdnsciencepub.comresearchgate.net This spiro compound serves as a crucial intermediate in the total synthesis of (±)-isokhusimone. cdnsciencepub.comresearchgate.net

The spiroannulation of ketals derived from unsaturated cyclohexenone derivatives with 1,2-bis((trimethylsilyl)oxy)cyclobutene provides a direct route to spiro[4.5]decene-diones. cdnsciencepub.com These spiro[4.5]decene-diones are valuable intermediates that can be further transformed into spiro[4.4]nonene derivatives. cdnsciencepub.com This transformation is typically achieved through a sequence involving ozonolysis of the cyclohexene (B86901) double bond, followed by an intramolecular aldol condensation to form the new five-membered ring. cdnsciencepub.com This strategy has been instrumental in the assembly of tricyclic compounds that incorporate the spiro[4.4]nonane subunit. cdnsciencepub.com

Table 1: Examples of Spiro[4.4]nonane Derivatives and their Synthetic Precursors

Starting MaterialReagent(s)Intermediate/ProductReference(s)
4-Cyclopentylidene-5-trimethylsilylpent-1-en-3-oneFeCl37-Methyl-1-methylenespiro[4.4]nonan-2-one rsc.orgrsc.org
Ketal of 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone1,2-Bis((trimethylsilyl)oxy)cyclobutene, BF3·Et2O7-(1,1-Dimethyl-2-oxopropyl)spiro[4.4]nonane-1,4-dione cdnsciencepub.comresearchgate.net
Ketal of unsaturated cyclohexenone1,2-Bis((trimethylsilyl)oxy)cyclobutene, Lewis AcidSpiro[4.5]decene-dione cdnsciencepub.com

Ring Cleavage and Recyclization Strategies

A key strategy in the synthesis of the spiro[4.4]nonane framework involves the clever manipulation of larger ring systems. This approach begins with the formation of a more accessible spirocyclic precursor, which is then chemically cleaved and subsequently recyclized to form the desired spiro[4.4]nonane structure.

One notable example of this strategy is the transformation of spiro[4.5]decene-diones into spiro[4.4]nonene derivatives. cdnsciencepub.comresearchgate.net This process is a critical part of a broader synthetic sequence aimed at producing complex molecules like angular triquinanes. cdnsciencepub.com The initial spiroannulation is often achieved via a Lewis acid-catalyzed reaction between a cyclohexenone derivative and 1,2-bis((trimethylsilyl)oxy)cyclobutene. cdnsciencepub.comresearchgate.net The resulting spiro[4.5]decane system then undergoes a ring-cleavage reaction, typically through ozonolysis. This cleavage breaks open one of the rings, generating an intermediate with multiple carbonyl groups. cdnsciencepub.com This unstable intermediate is not isolated but is immediately induced to recyclize, forming the more compact and synthetically valuable spiro[4.4]nonane skeleton. cdnsciencepub.com This ring contraction approach effectively transforms a six-membered ring of the spiro[4.5]decane into a five-membered ring of the spiro[4.4]nonane system.

Synthetic Routes to Functionalized Spiro[4.4]nonane and Spiro[4.4]nonene Derivatives

The introduction of functional groups onto the spiro[4.4]nonane core is essential for building more complex molecular architectures. Several synthetic routes have been developed to achieve this, often involving multi-step sequences that incorporate key reactions like ozonolysis, aldol cyclizations, and reductions.

Ozonolysis and Subsequent Aldol Cyclization

Ozonolysis is a powerful tool in the synthesis of functionalized spiro[4.4]nonenes, serving as the ring-cleavage step in the strategy described above. cdnsciencepub.comresearchgate.net In a specific application, a spiro[4.5]decene-dione precursor was treated with ozone. cdnsciencepub.com This reaction cleaved a carbon-carbon double bond within the six-membered ring, leading to the formation of an unstable tetracarbonyl compound. cdnsciencepub.com

Without being isolated, this intermediate was immediately subjected to acidic conditions, which triggered an intramolecular aldol cyclization. cdnsciencepub.com This acid-catalyzed reclosure of the chain resulted in the formation of a new five-membered ring, yielding a spiro[4.4]nonene derivative in a 52% yield for that step. cdnsciencepub.com This sequence of ozonolysis followed by an aldol reaction is a highly effective method for converting spiro[4.5]decene structures into the spiro[4.4]nonane framework, simultaneously introducing ketone functionalities that are valuable for further synthetic modifications. cdnsciencepub.comresearchgate.net

Reduction Steps in Spiro[4.4]nonane Synthesis

Reduction reactions are crucial for controlling the stereochemistry and functionality of spiro[4.4]nonane derivatives. The synthesis of spiro[4.4]nonane-1,6-diols from spiro[4.4]nonane-1,6-dione, for instance, is highly dependent on the choice of reducing agents and reaction conditions. ntu.edu.twkisti.re.kr

Both catalytic hydrogenation and stoichiometric reduction methods have been studied, revealing significant effects on the stereoselectivity of the resulting diol products. ntu.edu.tw The choice of solvent was also found to influence the product distribution significantly. ntu.edu.tw For example, the reduction of a ketone in a spiro[4.5]decene-dione intermediate with sodium borohydride, followed by an acidic work-up, produced a mixture of isomeric mono-alcohols. cdnsciencepub.com This step was critical in a synthetic pathway because it modified one of the ketone groups, preventing undesirable side reactions in subsequent steps. cdnsciencepub.com Furthermore, after the formation of a spiro[4.4]nonene derivative, catalytic hydrogenation of the annular double bond can be performed to yield a saturated spiro[4.4]nonane system, which can then undergo further cyclization reactions. cdnsciencepub.com

Stereoselectivity in the Hydrogenation of Spiro[4.4]nonane-1,6-dione
Catalyst/ReagentSolventKey ObservationReference
Various Hydrogenation CatalystsVariousProfound effects on the stereoselectivity of the diol products were observed. ntu.edu.tw
Sodium BorohydrideNot specifiedReduction of a spiro[4.5]decene-dione gave a 1:1 mixture of isomeric mono-alcohols. cdnsciencepub.com
Catalytic HydrogenationNot specifiedUsed to reduce the annular double bond of a spiro[4.4]nonene derivative to afford a saturated spiro[4.4]nonane. cdnsciencepub.com

One-Step Synthesis of Keto-Functionalized Spirocycles

Efficiently constructing complex molecular frameworks in a single step is a major goal in organic synthesis. For keto-functionalized spirocycles, including the spiro[4.4]nonane system, several one-step or tandem methodologies have been developed.

One such method involves the reaction of dimethylacetylenedicarboxylate (DMAD) with 2-(2'-ketoalkyl)-1,3-indandiones, which generates highly functionalized spiro[4.4]nonane motifs. nih.gov This reaction is efficiently catalyzed by a small amount of DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov Another convenient approach for building the spiro[4.4]nonane system, particularly relevant to the synthesis of the antitumor antibiotic fredericamycin A, has also been reported. rsc.org

Reactivity and Mechanistic Investigations

Rearrangement Reactions in Spiro Systems

Tandem Nazarov Cyclization-Rearrangement Processes

The Nazarov cyclization, a powerful method for synthesizing cyclopentenones, has been ingeniously applied in tandem with rearrangement reactions to construct complex spiro[4.4]nonane frameworks. These processes often proceed through carbocationic intermediates, which are predisposed to subsequent structural reorganization.

One notable example is an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement. pku.edu.cnnih.gov This reaction utilizes "unactivated" 2-hydroxyalkyl-1,4-dien-3-one substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess. pku.edu.cn The process is initiated by a promoter, such as BF₃·Et₂O, which facilitates the Nazarov 4π-conrotatory electrocyclization to form an oxyallyl intermediate. pku.edu.cn This intermediate then undergoes a semipinacol rearrangement, expanding one of the rings to create the spiro[4.4]nonane-1,6-dione structure. pku.edu.cn DFT calculations have been employed to elucidate the reaction mechanism and understand the stereochemistry. pku.edu.cn

SubstratePromoter/CatalystProductYieldReference
2-hydroxyalkyl-1,4-dien-3-oneBF₃·Et₂O2-methyl-4-phenylspiro[4.4]nonane-1,6-dione87% pku.edu.cn
"Unactivated" substratesOrganocatalystChiral spiro[4.4]nonane-1,6-dionesup to 96% pku.edu.cnnih.gov

Another significant tandem process involves an Iron(III)-induced Nazarov cyclization followed by a rearrangement. rsc.orgrsc.org This reaction synthesizes a bicyclo[4.3.0]nonane ring system starting from 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one. rsc.orgrsc.orgresearchgate.net The key step is the formation of a 7-methyl-1-methylenespiro[4.4]nonan-2-one intermediate, which subsequently rearranges to the final bicyclic product under the influence of the Lewis acid, FeCl₃. rsc.orgrsc.org

Ring Opening and Ring Closure Reactions

Scandocene Hydride Catalyzed Ring Opening of Cyclic Alkenes

Organoscandium compounds, particularly scandocene hydrides, have been identified as effective catalysts for the ring opening of strained cyclic alkenes. caltech.educaltech.edu For instance, the dimeric scandocene hydride complex, (meso-Me₂Si(η⁵-t-butylC₅H₃)₂Sc(H))₂, catalyzes the ring-opening of methylenecyclobutane (B73084) to produce 1,4-pentadiene (B1346968). caltech.educaltech.edu This transformation highlights the ability of these catalysts to cleave carbon-carbon bonds in small-ring systems. The key mechanistic steps in these transformations are reversible olefin insertion and β-alkyl elimination. caltech.edu

β-Alkyl Elimination in Cycloalkylmethyl Scandium Complexes

The mechanism of scandocene-catalyzed reactions often involves β-alkyl elimination from a cycloalkylmethyl scandium intermediate. caltech.educaltech.edu Labeling experiments have demonstrated that for complexes involving three- or four-membered rings, the processes of intramolecular olefin insertion and subsequent β-alkyl elimination are reversible. caltech.educaltech.edu This reversibility is a crucial factor in the isomerization and cyclization reactions catalyzed by these scandium complexes, such as the conversion of 3-methyl-1,4-pentadiene (B74747) to 1,5-hexadiene, which is then cyclized to methylenecyclopentane (B75326). caltech.edu

Acid-Catalyzed Cyclization in Spiro Systems

Acid-catalyzed cyclization provides a direct route to spiro[4.4]nonane derivatives. In one synthetic strategy, ozonolysis of a larger ring system generates an unstable tetracarbonyl intermediate. cdnsciencepub.com This intermediate is then immediately subjected to acidic conditions to induce cyclization, forming a spiro[4.4]nonene derivative in a 52% yield. cdnsciencepub.com The choice of catalyst is critical; in some cases, an acidic medium gives poor yields, whereas a base like methoxide (B1231860) can effectively promote the desired aldol-type cyclization to furnish the spiro ring system. cdnsciencepub.com This method has been utilized in the assembly of tricyclic compounds that feature the spiro[4.4]nonane subunit. cdnsciencepub.com

Polymerization Studies Involving Spiro[4.4]nonane Analogs

Free-Radical Ring-Opening Polymerization

Analogs of spiro[4.4]nonane, specifically unsaturated spiro orthocarbonates, are valuable monomers in free-radical ring-opening polymerization (FROP). cjps.orgresearchgate.net This type of polymerization is of significant interest because it can proceed with an expansion in volume, which helps to counteract the shrinkage typically observed in conventional polymerizations. researchgate.net

The polymerization of monomers such as 2-alkyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane has been studied. cjps.org For example, the synthesis and FROP of 2-methyl- and 2-methyl-9-n-butyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane have been described. cjps.org The structures of the resulting polymers were confirmed using IR, ¹H, and ¹³C NMR spectroscopy, and it was noted that substituents on the spiro[4.4]nonane ring system can affect the polymer structure and the monomer's polymerization activity. cjps.org While these monomers show potential, their reactivity in FROP can be lower compared to other polymerization methods, and achieving high molecular weight polymers can be challenging. researchgate.netnih.gov

Photoinitiated Cationic Double Ring-Opening Polymerization

No data is available for the photoinitiated cationic double ring-opening polymerization of 1-Methylenespiro[4.4]nonane.

Stereochemical Aspects

Stereoisomerism in Spiro[4.4]nonane Systems

Spiro[4.4]nonane, the parent scaffold of 1-methylenespiro[4.4]nonane, consists of two five-membered rings joined by a central spiro carbon. This arrangement leads to a rigid, non-planar structure, which is the foundation for various forms of stereoisomerism.

Chiral Centers and Pseudoasymmetric Centers

The spiro carbon atom in a substituted spiro[4.4]nonane system can itself be a chiral center. iupac.org For a substituted spiro[4.4]nonane to be chiral, the two rings, when considered as substituents on the spiro carbon, must be different. In many instances, the introduction of substituents on the rings creates additional chiral centers.

For example, in 2,3,7,8-tetramethylspiro[4.4]nonane, there are five potential stereogenic centers: the four carbons bearing methyl groups and the spiro atom itself. echemi.comstackexchange.com This can lead to a large number of possible stereoisomers.

A pseudoasymmetric center is a carbon atom that is bonded to four different groups, two of which are enantiomeric. In certain substituted spiro[4.4]nonane derivatives, the spiro carbon can become a pseudoasymmetric center, designated by the stereodescriptors 'r' and 's'. qmul.ac.uk

Optical and Geometrical Isomerism

Spiro compounds with a spiro[4.4]nonane framework can exhibit both optical and geometrical isomerism. echemi.comstackexchange.com

Geometrical Isomerism: Geometrical isomerism (cis-trans isomerism) can arise in substituted spiro[4.4]nonanes. For instance, in a disubstituted spiro[4.4]nonane, the substituents can be on the same side (cis) or opposite sides (trans) of the ring system. However, for geometrical isomerism to be possible, the system must have a certain degree of planarity, or the substituents must be in a fixed spatial relationship. In some spiro compounds with three rings, the first and third rings can be in the same plane, allowing for cis and trans isomers based on the orientation of substituents. youtube.com

Stereoselective Synthesis of Spiro[4.4]nonane Derivatives

The synthesis of specific stereoisomers of spiro[4.4]nonane derivatives is a significant challenge in organic chemistry, requiring precise control over the formation of stereocenters.

Control of Relative Stereochemistry in Synthetic Pathways

Achieving the desired relative stereochemistry among multiple chiral centers in a spiro[4.4]nonane derivative is a key objective in their synthesis. Various strategies have been developed to control the diastereoselectivity of reactions.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have proven effective. For example, a domino radical bicyclization has been used to synthesize 1-azaspiro[4.4]nonane derivatives, often with a preference for the trans configuration. acs.org Similarly, sequential organocatalytic Michael-domino Michael/aldol (B89426) reactions have been developed to produce highly functionalized spiro-decalin oxindoles with excellent control over the relative stereochemistry, yielding products with high diastereomeric ratios (>99:1 dr). nih.govuniroma1.it

The choice of catalyst can also influence the relative stereochemistry. Rhodium(II)-carbenoid C-H insertion reactions have been used to prepare spiro[4.4]nonane-α,β′-diones, where competitive insertions can lead to trans-bicyclic derivatives. sci-hub.se

Enantioselective Approaches in Spiro Compound Synthesis

The synthesis of enantiomerically pure spiro compounds is of great interest due to their presence in natural products and their potential applications in pharmaceuticals. soton.ac.ukrsc.org Several enantioselective methods have been developed.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. soton.ac.ukrsc.org Chiral organocatalysts, such as those derived from proline, can be used to control the enantioselectivity of reactions. For instance, the combination of chiral organocatalysis and transition metal catalysis, known as synergistic catalysis, has been successfully applied to the enantioselective synthesis of spiro heterocyclic compounds. nih.govacs.org This approach allows for the construction of chiral spiroisoxazolone derivatives with high enantioselectivity (up to 99% ee). acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, and then subsequently removed to yield the desired enantiomerically enriched product. youtube.com

The resolution of racemic mixtures is a classical approach to obtaining enantiomerically pure compounds. For example, racemic spiro[4.4]nonane-1,6-dione has been resolved via its trans,trans-diol bis-camphanate esters.

Spectroscopic Characterization of Stereoisomers

Spectroscopic techniques are indispensable for determining the structure and stereochemistry of spiro[4.4]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing spiro compounds. The chemical shifts and coupling constants of protons in ¹H NMR spectra provide valuable information about the relative stereochemistry of substituents. For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which helps in assigning the relative configuration of stereocenters. cdnsciencepub.com In ¹³C NMR, the chemical shift of the spiro carbon (typically in the range of 40-60 ppm for quaternary carbons) is a characteristic feature.

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a molecule. It reveals the precise three-dimensional arrangement of atoms and bond angles, which is crucial for distinguishing between different stereoisomers. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The CD spectra of optically active spiro[4.4]nonane derivatives, such as α,β-unsaturated ketones, can provide information about their absolute configuration. rsc.org

Circular Dichroism (CD) Studies of Optically Active Derivatives

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of optically active compounds. In the context of spiro[4.4]nonane derivatives, CD studies have been instrumental in correlating their chiroptical properties with their molecular structure.

Research on optically active derivatives of spiro[4.4]nonane has demonstrated the utility of CD in establishing absolute configurations. For instance, studies on homoconjugated dienes and diketimine derivatives of spiro[4.4]nonane have shown that their chiroptical behavior in the π→π* transition region is largely consistent with predictions based on the exciton (B1674681) model. Current time information in Bangalore, IN. This model is particularly useful for molecules containing multiple chromophores, where the through-space interaction of their electric transition dipoles gives rise to characteristic CD signals.

Specifically, the synthesis and CD analysis of compounds such as (+)-(5S)-spiro[4.4]nona-1,6-diene, (+)-(5S)-6-methylenespiro[4.4]non-1-ene, and (+)-(5R)-1,6-dimethylenespiro[4.4]nonane have been reported. Current time information in Bangalore, IN. The observed CD spectra for most of these derivatives aligned with the exciton model, allowing for the assignment of their absolute configurations. Current time information in Bangalore, IN.

Furthermore, investigations into β,γ-unsaturated ketones within the spiro[4.4]nonane framework, such as (+)-6-methylenespiro[4.4]nonan-1-one, have provided insights into the so-called "anti-octant" behavior in their CD spectra. rsc.org This refers to the sign of the Cotton effect being opposite to that predicted by the standard octant rule for ketones, a phenomenon that provides a deeper understanding of the relationship between stereochemistry and chiroptical properties in these rigid systems. rsc.org

The chiroptical properties of other related bicyclic and spirocyclic systems have also been explored. For example, studies on dibenzylidene derivatives of bicyclo[3.3.1]nonane have shown intense CD couplets arising from exciton coupling between the two unsaturated chromophores. researchgate.net The sign of these couplets can be directly related to the twist, or chirality, between the interacting transition dipoles. researchgate.net

Table 1: Chiroptical Data for Selected Optically Active Spiro[4.4]nonane Derivatives

Compound NameAbsolute ConfigurationKey CD Spectral FeaturesReference
(+)-Spiro[4.4]nona-1,6-diene(5S)Behavior in π→π* region studied Current time information in Bangalore, IN.
(+)-6-Methylenespiro[4.4]non-1-ene(5S)Behavior in π→π* region consistent with exciton model Current time information in Bangalore, IN.
(+)-1,6-Dimethylenespiro[4.4]nonane(5R)Behavior in π→π* region consistent with exciton model Current time information in Bangalore, IN.
(+)-6-Methylenespiro[4.4]nonan-1-oneNot specifiedAnti-octant behavior observed rsc.org
(-)-Spiro[4.4]non-6-en-1-oneNot specifiedAnti-octant behavior observed rsc.org

Nuclear Overhauser Effect (NOE) Measurements for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon in nuclear magnetic resonance (NMR) spectroscopy that involves the transfer of nuclear spin polarization between nuclei that are in close spatial proximity. acs.org This effect is distance-dependent, being inversely proportional to the sixth power of the distance between the nuclei, and is therefore a powerful tool for determining the stereochemistry and conformation of molecules in solution. researchgate.net NOE is typically observed for nuclei that are closer than 5 Å. clockss.org

While specific NOE studies on this compound are not extensively documented in the cited literature, the application of NOE, particularly through two-dimensional NOE spectroscopy (NOESY), is a standard and crucial method for the stereochemical assignment of spirocyclic compounds. nih.govscielo.br The rigid framework of the spiro[4.4]nonane system makes it particularly amenable to NOE analysis for distinguishing between different stereoisomers.

For example, in the stereochemical assignment of spiroannulated DNA building blocks, NOE interactions have been fundamental. acs.org Strong NOE correlations between specific protons can definitively establish their relative spatial arrangement. For instance, the observation of a strong NOE between protons H1' and H3' with H2'β was a key piece of evidence in assigning the stereochemistry. acs.org Similarly, the stereochemistry of spiro-pyrrolidinyloxindoles, which feature a spirocyclic core, has been determined through the analysis of NOESY spectra. scielo.br

In the context of other complex spiro compounds, such as 17-spirosteroids, NOESY correlations have been used to determine the facial selectivity of Diels-Alder reactions and to establish the endo character of the resulting cycloadducts. beilstein-journals.org Key correlations between protons on the newly formed ring and the existing steroid skeleton provided unambiguous proof of the stereochemical outcome. beilstein-journals.org

The general principle involves irradiating a specific proton resonance and observing which other proton signals are enhanced. The presence of an NOE enhancement between a pair of protons indicates that they are close in space, allowing for the differentiation between diastereomers where the internuclear distances vary.

Table 2: Illustrative Application of NOE for Stereochemical Assignment in Spiro Compounds

Type of Spiro CompoundApplication of NOE/NOESYKey Findings from NOE DataReference
Spiroannulated DNA Building BlocksDetermination of absolute configurationStrong NOE interactions between H1', H3', and H2'β confirmed stereochemistry. acs.org
Spiro-pyrrolidinyloxindolesDetermination of relative stereochemistryAnalysis of NOESY spectra established the spatial relationship of substituents. scielo.br
17-SpirosteroidsElucidation of reaction stereoselectivityNOESY correlations demonstrated the endo character of Diels-Alder adducts. beilstein-journals.org
SpiroleptospholsAssignment of relative stereochemistryNOESY/ROESY experiments were used to assign the relative stereochemistry. nih.gov

Spectroscopic Characterization Techniques in Research

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation analysis. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. libretexts.orglibretexts.org

For 1-Methylenespiro[4.4]nonane (C₁₀H₁₆), the molecular ion peak (M⁺) is observed at an m/z of 136, corresponding to its molecular weight. nist.gov The fragmentation of the molecular ion is influenced by the stability of the resulting carbocations and neutral radicals. uni-saarland.de The fragmentation pattern provides valuable clues about the spirocyclic structure. The NIST WebBook provides a reference mass spectrum for this compound, which is crucial for its identification. nist.gov

m/zRelative IntensityPossible Fragment
136Base Peak[C₁₀H₁₆]⁺ (Molecular Ion)
121High[C₉H₁₃]⁺ (Loss of CH₃)
107Moderate[C₈H₁₁]⁺ (Loss of C₂H₅)
93High[C₇H₉]⁺ (Loss of C₃H₇)
79High[C₆H₇]⁺
67Moderate[C₅H₇]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This method is particularly useful for the analysis of complex mixtures, allowing for the separation of individual components before they are introduced into the mass spectrometer for identification. nih.govacs.org

In the context of this compound, GC-MS is employed to determine its presence and purity in a sample. The gas chromatograph separates this compound from other compounds based on its boiling point and affinity for the stationary phase of the GC column. tandfonline.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be compared to library data for confirmation. mdpi.com The NIST WebBook entry for this compound includes gas chromatography data, which is essential for its identification using this technique. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org

For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the spiro carbon, the two carbons of the exocyclic double bond, and the carbons of the two cyclopentane (B165970) rings. cdnsciencepub.com The chemical shift of the spiro carbon in spiro[4.4]nonane systems is a key diagnostic feature. researchgate.net The quaternary spiro carbon atom would appear at a characteristic downfield shift. The olefinic carbons of the methylene (B1212753) group would also have characteristic chemical shifts in the alkene region of the spectrum. oregonstate.edu

Carbon TypeExpected ¹³C Chemical Shift (ppm)
Spiro (quaternary)~40-60
Olefinic (=CH₂)~100-110
Olefinic (>C=)~145-155
Cyclopentane (CH₂)~25-40

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multidimensional NMR techniques are employed. iaea.org These experiments provide correlations between different nuclei.

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically over two or three bonds (¹H-¹H coupling). youtube.com This would be used to establish the proton-proton connectivities within the cyclopentane rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): A 2D NMR technique that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). libretexts.org This is crucial for identifying the connectivity around quaternary carbons, such as the spiro center in this compound, and for piecing together the entire molecular structure. youtube.com

These advanced techniques, while not specifically detailed for this compound in the provided search results, represent the standard arsenal (B13267) for the complete structural elucidation of such complex organic molecules. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical Approaches to Spiro[4.4]nonane Systems

Quantum mechanical calculations have been instrumental in elucidating the electronic structure and energetic properties of spiro[4.4]nonane and its derivatives. These methods provide a foundational understanding of the bonding and conformational intricacies of these strained ring systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying spiro[4.4]nonane systems due to its balance of accuracy and computational cost. DFT calculations have been successfully applied to predict molecular geometries, vibrational frequencies, and reaction energetics.

For instance, DFT calculations have been pivotal in understanding the reaction mechanisms involving spiro[4.4]nonane intermediates. In the study of the tandem Nazarov cyclization/semipinacol rearrangement to form chiral spiro[4.4]nonane-1,6-diones, DFT calculations using the B3LYP functional were employed to rationalize the reaction process and its stereochemistry. pku.edu.cn These calculations helped in understanding the favorability of certain reaction pathways and the influence of substituents on the reaction outcome. pku.edu.cn

Furthermore, DFT has been used to investigate the structure and properties of various substituted spiro[4.4]nonanes. For example, in a study of novel fluorinated spiro heterocycles, DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set were used to optimize the geometries and calculate vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. mdpi.com Similarly, DFT calculations have been used to study the intermolecular interactions in the crystal structure of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione, providing insights into its self-assembly and chemical reactivity. dntb.gov.uaresearchgate.net

While specific DFT studies on 1-methylenespiro[4.4]nonane are not extensively reported in the literature, the principles derived from studies on its analogs are directly applicable. It is established that DFT calculations can reliably predict its vibrational modes (IR) and electronic transitions (UV-Vis) to corroborate experimental findings.

Ab Initio Methods and Schrödinger Equation Solutions

Ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory and accuracy for studying molecular systems, albeit at a greater computational expense. These methods have been applied to understand the fundamental electronic properties and conformational landscapes of spiro[4.4]nonane systems.

For example, ab initio transition structures for the cyclization reactions leading to 1-azaspiro[4.4]nonane derivatives have been located, providing support for proposed reaction models. acs.org These calculations have shown that certain cyclization pathways are favored enthalpically. acs.org In the study of spiro[4.4]nonatetraene, ab initio calculations at the Hartree-Fock level with a 6-31G* basis set were used to investigate the structural distortions arising from spiroconjugation. researchgate.net

While detailed ab initio studies specifically targeting this compound are limited, the foundational knowledge from studies on related spirocycles provides a strong basis for understanding its electronic structure and behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational flexibility and dynamic behavior of spiro[4.4]nonane systems over time, offering insights that complement static quantum mechanical calculations.

Conformational Analysis of Spiro Structures

The rigid yet conformationally complex nature of the spiro[4.4]nonane framework has been a subject of interest for conformational analysis. The two five-membered rings can adopt various conformations, such as envelope and twist (half-chair) forms.

Computational studies have been employed to determine the preferred conformations of spiro[4.4]nonane derivatives. For instance, in a study of 5-azonia-spiro[4.4]nonane, DFT calculations revealed that distorted envelope-envelope conformers are energetically favorable. jst.go.jp X-ray analysis and valence-force calculations of (S)-(-)-spiro(4,4)nonane-1,6-dione showed that the five-membered rings adopt a conformation intermediate between an envelope and a half-chair form. rsc.org

A computational study on chiral spiro ligands with varying ring sizes, including the spiro[4.4]nonane skeleton, utilized HF/6-31G* calculations to assess the most suitable design for minimizing the number of possible conformations, which is advantageous for selectivity in catalysis. scispace.com

Table 1: Calculated Conformational Data for a Spiro[4.4]nonane Derivative

Computational MethodMoleculeKey FindingReference
DFT5-Azonia-spiro[4.4]nonaneDistorted envelope-envelope conformers are energetically favorable. jst.go.jp
Valence-force calculations(S)-(-)-spiro(4,4)nonane-1,6-dioneFive-membered rings have a conformation between envelope and half-chair. rsc.org
HF/6-31G*Chiral spiro[4.4]nonane-based ligandsThe rigid spirocyclic framework minimizes the number of possible conformations. scispace.com

Elucidation of Reaction Mechanisms through Computational Methods

Computational methods have been indispensable in unraveling the intricate mechanisms of reactions involving the formation or transformation of spiro[4.4]nonane structures.

A notable example is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement to produce chiral spiro[4.4]nonane-1,6-diones. pku.edu.cn DFT calculations were used to map out the free energy surface of the catalytic cycle, identifying key transition states and intermediates. pku.edu.cn These calculations revealed that the pku.edu.cnrsc.org-migration step has a relatively low activation free energy and is highly exergonic, driving the reaction forward. pku.edu.cn

In another study, the domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives was investigated. acs.orgrsc.org Both experimental and theoretical studies, including DFT calculations, were used to determine the rate constants of the sequential 5-exo-trig spirocyclization. rsc.org These computational models help in the rational design of synthetic strategies for constructing complex heterocyclic compounds. rsc.org

Energetic and Electronic Structure Investigations

The energetic and electronic properties of spiro[4.4]nonane and its derivatives are of fundamental importance for understanding their stability and reactivity. Computational studies have provided valuable data on these aspects.

The electronic structure of spiro[4.4]nonatetraene and its radical ions has been studied using a combination of spectroscopic methods and quantum-chemical calculations, including density-functional and CASSCF/CASPT2 methods. researchgate.net These studies have provided insights into the effects of spiroconjugation on the electronic transitions of the molecule. princeton.edu

For this compound itself, calculated thermochemical data is available from sources like Cheméo. These properties, determined using computational methods, provide essential information for various chemical applications.

Table 2: Calculated Energetic Properties of this compound

PropertyValueUnitCalculation Method
Enthalpy of Formation (gas)-2.79kJ/molJoback Method
Gibbs Free Energy of Formation173.82kJ/molJoback Method
Enthalpy of Vaporization37.51kJ/molJoback Method
Ideal Gas Heat Capacity (Cp,gas)Data not extensively available in search resultsJ/mol·K

Furthermore, DFT calculations on substituted diazaspiro[5.5]undecane-1,3,5,9-tetraones, which share the spirocyclic motif, have been used to calculate natural atomic charges and dipole moments, providing insights into the polarity and electronic distribution within these molecules. mdpi.com Such investigations are crucial for understanding the intermolecular forces and solubility characteristics of these compounds.

Activation Energy Barriers and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and the calculation of activation energy barriers, which are crucial for predicting reaction feasibility and understanding mechanistic pathways.

Studies on reactions forming spiro[4.4]nonane derivatives have highlighted the utility of these computational approaches. For instance, the Nazarov cyclization, a powerful method for synthesizing five-membered rings, can be used to construct the spiro[4.4]nonane skeleton. DFT calculations on a phosphoramide-catalyzed Nazarov cyclization/semipinacol rearrangement cascade that produces spiro[4.4]nonane derivatives have suggested that stereoselectivity is controlled by steric clashes between the substrate and the catalyst. acs.org In a similar vein, a theoretical study on an efficient approach to angular tricyclic systems involving a Nazarov-like cyclization provided detailed Gibbs free energy profiles for the reaction pathways. The calculations showed that the initial Nazarov cyclization was likely the rate-determining step and that electron-withdrawing substituents could lower the activation energy, consistent with experimental observations. nih.gov For example, the activation energy for a substrate with a more electron-negative substituent (2a) was calculated to be 2.8 kcal/mol lower than a related substrate (2w). nih.gov

Another example involves the domino reaction of nitrilimines with allenoates to synthesize spirobipyrazolines, which contain a spiro[4.4]nonane core. A Molecular Electron Density Theory (MEDT) study at the MPWB1K/6-311G(d) level calculated the activation energies for the consecutive cycloaddition reactions, revealing the reaction's high regioselectivity and chemoselectivity. semanticscholar.org The activation energy for the 1,3-dipolar cycloaddition of the simplest nitrilimine with an electrophilic ethylene (B1197577) derivative was found to be 10.2 kcal·mol⁻¹, which was significantly higher than with a more polar dienophile, underscoring the polar nature of the reaction. semanticscholar.org

These studies, while not all on this compound itself, demonstrate how computational chemistry is used to elucidate complex reaction mechanisms and quantify the energy barriers involved in forming the spiro[4.4]nonane framework.

Substituent Effects on Reactivity and Stability

The introduction of substituents onto the this compound scaffold can dramatically alter its electronic structure, stability, and reactivity. Computational studies on related spiro compounds provide a clear picture of these effects.

Steric and Stability Effects: Substituents also impact molecular stability and conformation through steric interactions. In chiral ligands based on spiro scaffolds, rigidity and stability are paramount for effective asymmetric catalysis. researchgate.net DFT calculations are often employed to assess the stability of different conformations. researchgate.net For instance, in a study on the synthesis of diaza-dioxa-fenestranes that produced a functionalized spiro[4.4]nonane derivative, DFT calculations were used to analyze the reaction pathway and confirm the stability of the observed diastereomer. nih.gov The high rigidity of the spiro[4.4]nonane skeleton is a key feature, contributing to its use in developing stable chiral ligands. sioc-journal.cn

A computational study on penta- and heptafulvene derivatives, which share the exocyclic double bond feature with this compound, revealed a complex interplay between the substituent effect and the aromaticity of the ring system, which in turn governs stability. researchgate.net

The following table summarizes computed effects of substituents on properties of spiro[4.4]nonane analogs from various studies.

Compound/System StudiedSubstituent/ModificationComputational MethodObserved EffectReference
Spiro[4.4]nonane-1,6-dioneCarbonyl groupsB3LYP/6-311+G(2d,p)Inductive deshielding and resonance effects altering ¹³C NMR shifts. acs.org
1-Oxaspiro[4.4]nonan-6-amineAmine groupNot specifiedResonance stabilization and increased dipole moment (3.12 D).
Nazarov Cyclization PrecursorElectron-withdrawing groupNot specifiedLowered activation energy by 2.8 kcal/mol compared to a reference. nih.gov
Fulvene DerivativesAmino and Nitro groupsNot specifiedInterplay between substituent electronic effects and ring aromaticity, affecting stability. researchgate.net

Non-Bonded Interactions and their Influence on Molecular Properties

Non-bonded interactions, while weaker than covalent bonds, are critical in defining the three-dimensional structure, conformation, and properties of molecules. These forces include van der Waals interactions, dipole-dipole interactions, and hydrogen bonds.

In the context of the spiro[4.4]nonane framework, computational studies have identified key non-bonded interactions that influence reactivity and structure. During the modeling of a proton-catalyzed Nazarov cyclization, a stabilizing electrostatic interaction between a hydroxyl proton and a dihydropyranyl oxygen was found to lower the transition state energy by approximately 3 kcal/mol. acs.org This highlights how a seemingly minor non-bonded interaction can have a significant impact on the activation barrier of a reaction.

In another example, the study of a tetracyclic dione (B5365651) containing a spiro[4.4]nonane-1,6-dione core pointed to the presence of a transannular π,π interaction between the two aromatic halves of the molecule. acs.org This through-space interaction was invoked to explain a significant difference in the carbonyl ¹³C NMR chemical shift (Δδ = 14.1 ppm) compared to a bicyclic analog that lacks this interaction. acs.org

Applications in Advanced Organic Synthesis

Utilization as Precursors for Complex Molecular Scaffolds

The rigid yet three-dimensional structure of the spiro[4.4]nonane core makes it an attractive starting point for the synthesis of a variety of complex molecular scaffolds. The presence of the exocyclic methylene (B1212753) group in 1-Methylenespiro[4.4]nonane offers a reactive handle for further chemical transformations, allowing for its elaboration into more functionalized and intricate systems.

Role in Natural Product Synthesis

The spiro[4.4]nonane motif is a key structural feature in a number of biologically active natural products. Consequently, synthetic strategies leveraging this compound and its derivatives have been pivotal in the total synthesis of these complex molecules.

Fredericamycin A is a potent antitumor antibiotic characterized by a complex hexacyclic structure that includes a spiro[4.4]nonane core. rsc.orgnih.gov Various synthetic approaches have been developed to construct this challenging architecture, with many relying on the strategic formation of the spirocyclic system. researchgate.netresearchgate.net

One of the key challenges in the synthesis of Fredericamycin A is the construction of the densely functionalized spiro[4.4]nonane-1,4-dione moiety. Methodologies to achieve this have involved the use of precursors that can be elaborated into the required spirocyclic core. While direct synthesis from this compound is not the common approach, the formation of related spiro[4.4]nonane intermediates is a cornerstone of these synthetic routes. For instance, a common strategy involves the construction of a suitable precursor containing the necessary carbon framework, which is then induced to cyclize and form the spiro[4.4]nonane ring system. These approaches highlight the importance of the spiro[4.4]nonane skeleton as a foundational element in the assembly of Fredericamycin A. researchgate.net

A variety of synthetic strategies have been employed to forge the spiro[4.4]nonane core of Fredericamycin A, including radical cyclizations, Diels-Alder reactions, and ring-closing metathesis. researchgate.net

Table of Key Intermediates in Fredericamycin A Synthesis Approaches

Compound Name Molecular Formula Role in Synthesis Reference
2-[2-(hydroxyethyl)phenyl]indan-1,3-dione C₁₇H₁₂O₃ Precursor to the spiro[4.4]nonane system

Dimethyl Gloiosiphone A, a red algal metabolite, possesses a unique spiro[4.4]nonanedione framework. rsc.orgsciradar.com A formal total synthesis of this natural product has been successfully achieved, starting from 6-methylenespiro[4.4]nonan-1-one, a close derivative of this compound. uec.ac.jp

The synthesis commences with the transformation of 6-methylenespiro[4.4]nonan-1-one into a more functionalized spiro[4.4]nonane derivative, which then undergoes a series of reactions to build the complete carbon skeleton of Dimethyl Gloiosiphone A. uec.ac.jp One notable approach involves an α-carbonyl radical spirocyclization to construct the spiro[4.4]nonene core. rsc.org Another successful strategy utilized a palladium-catalyzed domino cyclization to form the spiro[4.4]nonane skeleton. researcher.life

Key Reaction in the Formal Total Synthesis of Dimethyl Gloiosiphone A

Starting Material Reagents and Conditions Product Yield Reference
6-Methylenespiro[4.4]nonan-1-one Multi-step sequence Dimethyl Gloiosiphone A (formal synthesis) Not specified uec.ac.jp

Angular triquinanes are a class of sesquiterpenes characterized by a tricyclic system of three fused five-membered rings with a shared quaternary carbon. The spiro[4.4]nonane framework serves as a valuable precursor for the construction of these complex structures. Synthetic strategies often involve the transformation of a spiro[4.4]nonane derivative into the target angular triquinane skeleton through various ring-forming reactions.

For example, a spiro[4.4]nonene derivative can be synthesized and subsequently subjected to reactions that form the third five-membered ring, leading to the angular triquinane core. These transformations often rely on carefully controlled stereoselective reactions to establish the correct relative stereochemistry of the final product.

Synthesis of Fused and Bridged Ring Systems

Beyond its role in constructing spiro-fused natural products, derivatives of this compound are instrumental in the synthesis of other complex cyclic systems, including fused and bridged rings. A notable example is the synthesis of the bicyclo[4.3.0]nonane ring system, a common structural motif in many natural products.

A reported synthesis utilizes a 7-methyl-1-methylenespiro[4.4]nonan-2-one intermediate, which undergoes an iron(III)-induced tandem Nazarov cyclization–rearrangement to afford a 6-methylbicyclo[4.3.0]non-8-en-7-one. rsc.orgresearchgate.net This transformation demonstrates the utility of a methylene-substituted spiro[4.4]nonane derivative as a precursor to a fused bicyclic system, showcasing a valuable ring-rearrangement strategy.

Transformation of a Spiro[4.4]nonane Derivative to a Bicyclo[4.3.0]nonane System

Intermediate Reagent Product Reference

Development of New Synthetic Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies. The inherent ring strain and the presence of the reactive exocyclic double bond make these compounds interesting substrates for exploring novel chemical transformations.

For instance, the tandem Nazarov cyclization–rearrangement of a divinyl ketone bearing a cyclopentylidene moiety, which proceeds through a 1-methylenespiro[4.4]nonan-2-one intermediate, represents an innovative approach to the synthesis of bicyclo[4.3.0]nonanes. rsc.orgresearchgate.net This reaction highlights how the spirocyclic framework can be strategically employed to orchestrate a cascade of reactions, leading to the formation of a more complex fused ring system in a single step. Such methodologies, born from the study of spirocyclic precursors, contribute significantly to the synthetic chemist's toolkit for the efficient construction of intricate molecular architectures.

Strategies for Ring Expansion in Organic Synthesis

The rigid framework of this compound and its derivatives serves as a valuable starting point for the synthesis of more complex, fused-ring systems through ring expansion strategies. These reactions typically involve the cleavage of one of the five-membered rings and subsequent rearrangement to form a larger ring structure. A key intermediate in some of these transformations is 1-methylenespiro[4.4]nonan-2-one, which can be used to construct bicyclo[4.3.0]nonane ring systems. researchgate.netresearchgate.net

One notable strategy involves a pinacol-type rearrangement. For instance, mercury-mediated acyl migration has been utilized to create the 1,4-diketospiro[4.4]nonane structure, a key feature of the antibiotic and antitumor agent fredericamycin A. ugent.be This type of rearrangement can be initiated from bissilylated cyclobutenediols and dithioacetals, which after desulfurization and desilylation, rearrange to form spiro compounds. ugent.be

Furthermore, the Tiffeneau–Demjanov rearrangement, a classic one-carbon ring expansion, represents another potential pathway. wikipedia.org This reaction, along with other semipinacol rearrangements, proceeds through the formation of a carbocation and subsequent migration of an endocyclic bond. wikipedia.org While direct examples involving this compound are not extensively documented, the underlying principles of these cationic rearrangements are applicable to expanding one of the cyclopentane (B165970) rings into a cyclohexane (B81311) ring, thus transforming the spiro[4.4]nonane skeleton into a spiro[4.5]decane system. The Demyanov ring expansion, which involves the diazotization of aminocycloalkanes, also offers a method for converting a four-membered ring to a five-membered ring, suggesting its potential applicability in modifying the spiro[4.4]nonane core. wikipedia.org

The table below summarizes key ring expansion strategies applicable to spiro[4.4]nonane systems.

Reaction Type Key Features Potential Application to this compound Reference
Pinacol-type RearrangementMigration of a carbon-carbon bond to an adjacent carbocation center.Expansion of one cyclopentane ring to a cyclohexane ring. wikipedia.org
Tiffeneau–Demjanov RearrangementDiazotization of a β-amino alcohol followed by rearrangement.One-carbon ring expansion of a cyclopentane ring. wikipedia.org
Mercury-Mediated Acyl MigrationRearrangement of α-hydroxy ketones or their derivatives.Formation of functionalized spiro[4.5]decane systems. ugent.be
Ozonolysis and Aldol (B89426) CondensationCleavage of a double bond followed by intramolecular cyclization.Transformation of unsaturated spiro precursors into larger ring systems. cdnsciencepub.com

Catalytic Approaches to Spiro Compound Formation

The synthesis of spirocycles like this compound can be achieved through various catalytic methods, which offer advantages in terms of efficiency and selectivity. Transition-metal catalysts and Lewis acids are often employed to facilitate intramolecular cyclization reactions. For instance, scandocene hydrides have been shown to catalyze the formation of the isomeric 2-methylenespiro[4.4]nonane through the cyclization of 5-methylene-1,8-nonadiene. caltech.edu This suggests that similar organometallic catalysts could be effective for the synthesis of this compound from appropriate acyclic precursors.

Gold(I) catalysts have also emerged as powerful tools for the synthesis of spiro[4.4]nonane skeletons. acs.org A highly efficient gold(I)-catalyzed cycloisomerization of cyclic 8-aryl-2,7-enyn-1-ols, featuring a Claisen-type rearrangement, allows for the facile formation of spiro[4.4]nonenones under mild conditions. acs.org These intermediates can then be hydrogenated to the corresponding saturated spiro[4.4]nonane derivatives. acs.org

The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the cyclization. For example, the use of a dimethylsilyl bridge in scandocene catalysts can alter the steric environment around the metal center, leading to more reactive species that can catalyze carbon-carbon bond forming reactions. caltech.edu The table below highlights some catalytic approaches relevant to the formation of spiro[4.4]nonane systems.

Catalyst System Precursor Type Product Type Reference
Scandocene HydridesDienynesMethylene-spiro[4.4]nonanes caltech.edu
Gold(I) ComplexesCyclic enyn-olsSpiro[4.4]nonenones acs.org
Palladium/Carbon with DiphenylsulfideSpiro[4.4]nonenonesSpiro[4.4]nonanes acs.org
Lewis Acids (e.g., ZnCl₂)Acyclic precursorsSpirocycles

Broader Applications in Chemical Research

Investigations in Materials Science and Polymer Chemistry

The unique, rigid, and strained spirocyclic structure of this compound makes it a compound of interest in materials science and polymer chemistry. While its purely hydrocarbon nature results in low polarity, influencing its solubility and reactivity in nonpolar environments, this characteristic can be advantageous in the design of specific polymers and materials.

Although direct polymerization studies of this compound are not widely reported, research on analogous spiro compounds provides insights into its potential. For example, the oxygen-containing analogue, 2-methylene-1,4,6-trioxaspiro[4.4]nonane, undergoes ring-opening polymerization (ROP). This reactivity is attributed to the presence of labile oxygen bonds, which are absent in this compound. The lack of heteroatoms in this compound suggests that it would likely undergo addition polymerization at the exocyclic double bond rather than ROP. Such a polymerization would lead to a polymer with a backbone of repeating spirocyclic units, potentially imparting unique thermal and mechanical properties to the resulting material.

The incorporation of spirocyclic units into polymer chains is a known strategy to enhance properties such as thermal stability and glass transition temperature. The rigid spiro[4.4]nonane moiety would restrict segmental motion in the polymer chain, likely leading to a higher glass transition temperature compared to analogous polymers without the spirocyclic unit.

The table below compares the polymerization potential of this compound with a related heteroatomic spiro compound.

Compound Key Structural Feature Potential Polymerization Pathway Anticipated Polymer Characteristics Reference
This compoundExocyclic C=C double bond, all-carbon frameworkAddition PolymerizationHigh glass transition temperature, thermal stability
2-Methylene-1,4,6-trioxaspiro[4.4]nonaneExocyclic C=C double bond, oxygen heteroatomsRing-Opening Polymerization (ROP)Potentially biodegradable (due to ester linkages)

Contribution to Hydrocarbon Synthesis and Transformation Processes

This compound and its isomers are valuable building blocks in the synthesis and transformation of complex hydrocarbons. The strained spirocyclic system can be a precursor to a variety of other cyclic and bicyclic structures through carefully controlled reaction conditions.

Catalytic processes are central to the transformation of such hydrocarbons. For instance, scandocene hydride catalysts not only facilitate the formation of methylenespiro[4.4]nonanes from acyclic dienes but can also catalyze their isomerization. caltech.edu For example, 1,4-pentadiene (B1346968) can be isomerized to isoprene, and 2-methyl-1,4-pentadiene (B165374) to 2,3-dimethylbutadiene, with subsequent cyclization to methylenecyclopentane (B75326). caltech.edu These transformations highlight the potential of using this compound as a starting material for the synthesis of other valuable hydrocarbons through skeletal rearrangements.

The exocyclic double bond in this compound provides a handle for a variety of chemical transformations, including hydrogenation, hydroboration-oxidation, and cycloaddition reactions. These reactions allow for the introduction of new functional groups and the construction of more elaborate molecular architectures. The inherent strain in the spiro[4.4]nonane system can also be harnessed to drive certain reactions, such as ring-opening or rearrangement, leading to thermodynamically more stable products.

The table below outlines some potential transformations of this compound in hydrocarbon synthesis.

Transformation Reagents/Catalyst Product Type Significance Reference
Catalytic IsomerizationScandocene HydridesOther cyclic and bicyclic hydrocarbonsAccess to a variety of hydrocarbon skeletons caltech.edu
HydrogenationH₂/Pd, Pt, etc.1-Methylspiro[4.4]nonaneSaturation of the double bond to form a stable alkaneGeneral Knowledge
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOH(Spiro[4.4]non-1-yl)methanolAnti-Markovnikov addition of a primary alcoholGeneral Knowledge
Ozonolysis1. O₃ 2. Me₂SSpiro[4.4]nonan-1-oneCleavage of the double bond to form a ketoneGeneral Knowledge

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methylenespiro[4.4]nonane, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves intramolecular cyclization of precursors. For example, analogous diazaspiro compounds are synthesized via reactions between diamines and dibromoalkanes in the presence of bases like K₂CO₃ . To optimize efficiency, consider:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may enhance cyclization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) under reflux improve reaction kinetics .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and computational techniques are most reliable for confirming the spirocyclic structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify sp³-hybridized carbons at the spiro junction (δ ~40–60 ppm for quaternary carbons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for distinguishing spiro vs. fused isomers .
  • DFT Calculations : Predict vibrational modes (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

Advanced Research Questions

Q. How do stereochemical and electronic factors influence the regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or deuterium labeling to track bond cleavage in reactions like acid-catalyzed ring-opening .
  • Steric Effects : Compare reactivity of methylene-substituted vs. unsubstituted analogs. For example, bulky substituents may direct ring-opening toward less hindered positions .
  • Computational Modeling : Transition-state analysis via Gaussian or ORCA software identifies electronic bottlenecks (e.g., charge distribution at spiro carbons) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding IC₅₀) across multiple concentrations to distinguish true activity from assay artifacts .
  • Structural-Activity Relationships (SAR) : Synthesize derivatives with systematic modifications (e.g., substituent position, stereochemistry) and correlate with activity trends .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for receptors like sigma-1 (S1R) vs. off-target effects .

Q. How can computational models predict the interaction of this compound with biological targets such as neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding poses. For example, spiro compounds may occupy hydrophobic pockets in glutamate receptors .
  • MD Simulations : GROMACS or AMBER simulations (100 ns+) assess stability of ligand-receptor complexes and free-energy profiles (MM-PBSA/GBSA) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with His154 in S1R) using MOE or Phase .

Notes for Experimental Design

  • Contradiction Management : If synthesis yields vary between labs, validate reagent purity (HPLC-grade) and reaction atmosphere (N₂/Ar) .
  • Advanced Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve ambiguous stereochemistry .
  • Ethical Compliance : Adhere to safety protocols for handling volatile solvents and reactive intermediates (e.g., PPE, fume hoods) .

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